molecular formula C11H15FN2O B3011120 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline CAS No. 1342215-87-5

2-Fluoro-4-[(morpholin-4-yl)methyl]aniline

Cat. No.: B3011120
CAS No.: 1342215-87-5
M. Wt: 210.252
InChI Key: JJXTWZMONIFHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-[(morpholin-4-yl)methyl]aniline is an organic compound with the molecular formula C₁₁H₁₅FN₂O It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a morpholin-4-ylmethyl group at the 4-position

Scientific Research Applications

2-Fluoro-4-[(morpholin-4-yl)methyl]aniline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline typically involves the reaction of 2-fluoroaniline with morpholine in the presence of a suitable catalyst. One common method involves the use of formaldehyde as a linking agent to attach the morpholine ring to the aniline derivative. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(morpholin-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the morpholine ring provides additional stability and solubility. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the morpholine substitution, making it less versatile in certain applications.

    4-Morpholinoaniline: Does not have the fluoro group, which may reduce its binding affinity in medicinal applications.

    2-Fluoro-4-methylaniline: Similar structure but with a methyl group instead of a morpholine ring, affecting its solubility and reactivity.

Uniqueness

2-Fluoro-4-[(morpholin-4-yl)methyl]aniline is unique due to the combination of the fluoro group and the morpholine ring, which provides a balance of reactivity, stability, and binding affinity. This makes it particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-fluoro-4-(morpholin-4-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-7-9(1-2-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXTWZMONIFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.